molecular formula C10H10N2O B2648981 phenyl(1H-pyrazol-4-yl)methanol CAS No. 37599-31-8

phenyl(1H-pyrazol-4-yl)methanol

Cat. No.: B2648981
CAS No.: 37599-31-8
M. Wt: 174.203
InChI Key: WMHFADPZYACKFW-UHFFFAOYSA-N
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Description

Phenyl(1H-pyrazol-4-yl)methanol is a heterocyclic compound with the molecular formula C10H10N2O. It features a pyrazole ring substituted with a phenyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(1H-pyrazol-4-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenyl(1H-pyrazol-4-yl)carbaldehyde.

    Reduction: this compound.

    Substitution: Various substituted this compound derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of phenyl(1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(1H-pyrazol-4-yl)methanol is unique due to its combination of a pyrazole ring, phenyl group, and hydroxymethyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

phenyl(1H-pyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7,10,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHFADPZYACKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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